N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide involves several steps. Typically, the synthetic route includes the reaction of azetidine-3-carboxylic acid with methylsulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. This intermediate is then reacted with N-methoxy-N-methylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
N-methoxy-N-methylacetamide: This compound has a similar structure but lacks the azetidine ring and the sulfonyl group.
N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide: This compound is similar but does not have the methoxy group.
N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide: This compound lacks the N-methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-8(13-2)7(10)6-4-9(5-6)14(3,11)12/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATNPTPSLJQJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CN(C1)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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